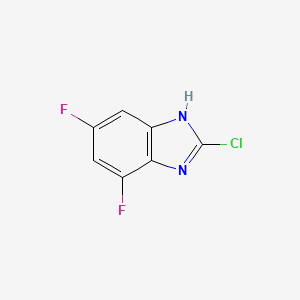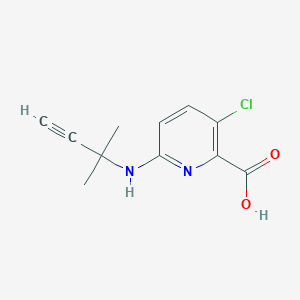
2-(Bromomethyl)-1-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-1-methyl-1H-indole: is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of a bromomethyl group attached to the second position of the indole ring, with a methyl group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1-methyl-1H-indole typically involves the bromination of 1-methylindole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in a solvent such as carbon tetrachloride (CCl4) under reflux conditions. The presence of a radical initiator, such as benzoyl peroxide, can facilitate the bromination process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can optimize the production process. Solvents like acetone, dichloromethane, or acetonitrile may be used, and the reaction can be carried out under illumination to enhance the bromination efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Bromomethyl)-1-methyl-1H-indole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted indoles with various functional groups.
Oxidation: Formation of indole-2-carboxylic acid or indole-2-aldehyde.
Reduction: Formation of 1-methylindole.
Aplicaciones Científicas De Investigación
Chemistry: 2-(Bromomethyl)-1-methyl-1H-indole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of various indole derivatives, which are valuable in medicinal chemistry and material science .
Biology: In biological research, indole derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound can be used to synthesize bioactive compounds for these studies .
Medicine: Indole derivatives are known for their pharmacological activities. This compound can be used in the development of new drugs targeting specific biological pathways, such as serotonin receptors or enzyme inhibitors .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a versatile intermediate for various chemical processes .
Comparación Con Compuestos Similares
Similar Compounds:
2-(Chloromethyl)-1-methyl-1H-indole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Iodomethyl)-1-methyl-1H-indole: Similar structure but with an iodomethyl group instead of a bromomethyl group.
1-Methylindole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness: 2-(Bromomethyl)-1-methyl-1H-indole is unique due to the presence of the bromomethyl group, which enhances its reactivity compared to other indole derivatives. This increased reactivity makes it a valuable intermediate in organic synthesis and a potential candidate for developing bioactive compounds .
Propiedades
Fórmula molecular |
C10H10BrN |
|---|---|
Peso molecular |
224.10 g/mol |
Nombre IUPAC |
2-(bromomethyl)-1-methylindole |
InChI |
InChI=1S/C10H10BrN/c1-12-9(7-11)6-8-4-2-3-5-10(8)12/h2-6H,7H2,1H3 |
Clave InChI |
IBIRWTYYSAVLNY-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C=C1CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



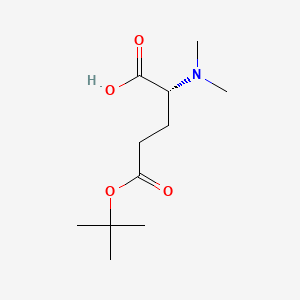

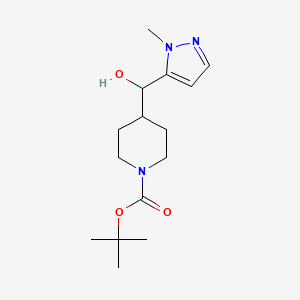
![(S)-7-Methyl-6-azaspiro[3.4]octane](/img/no-structure.png)
![N-[1-(aminomethyl)cyclohexyl]-2-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxamidehydrochloride](/img/structure/B13547123.png)
![Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13547138.png)
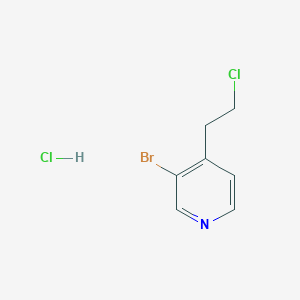
![2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B13547156.png)
